molecular formula C10H10BrNO4 B1504489 Ethyl 2-(5-bromo-2-nitrophenyl)acetate CAS No. 870274-21-8

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Cat. No. B1504489
CAS RN: 870274-21-8
M. Wt: 288.09 g/mol
InChI Key: DQRRVKTYSBXYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Sealed in a dry environment at room temperature

Scientific Research Applications

Enantiomeric Resolution

Ethyl 2-(5-bromo-2-nitrophenyl)acetate and similar compounds have been studied for their enantiomeric resolution, which is crucial in the pharmaceutical industry for the production of chiral drugs. For example, Ali et al. (2016) conducted enantiomeric resolution and simulation studies on related compounds using Chiralpak IA columns. Their research provides insights into the chiral recognition mechanisms, which are vital for pharmaceutical applications (Ali et al., 2016).

Nucleophilic Substitution Reactions

The compound's utility in studying nucleophilic substitution reactions has been noted. For instance, Harifi‐Mood and Mousavi-Tekmedash (2013) examined the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine, providing valuable data on reaction kinetics and solvent effects, which can be extrapolated to similar compounds (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Solubility and Thermodynamic Properties

Research on the solubility and thermodynamic properties of related nitrophenyl compounds in solvents like ethyl acetate is crucial for understanding their behavior in various environments. Sobechko et al. (2021) explored this for 5-(nitrophenyl)-furan-2-carboxylic acids, which helps in predicting the behavior of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in similar settings (Sobechko et al., 2021).

Synthesis and Characterization

The synthesis and characterization of similar nitrophenyl compounds are essential for developing new chemical entities with potential applications in various fields. Choi and Kim (2017) synthesized Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate and characterized its structure, providing a template for related syntheses (Choi & Kim, 2017).

Chemical Reactivity in Microemulsions

The reactivity of compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate in microemulsions can be significant in chemical synthesis and industrial processes. Bieniecki and Wilk (1995) studied the reaction of 2-(p-nitrophenyl)ethyl bromide in oil-in-water microemulsions, providing insights that could be relevant to similar compounds (Bieniecki & Wilk, 1995).

Catalysis and Hydrolysis

Compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate can be studied for their role in catalytic processes, particularly in hydrolysis reactions. For example, Kimura, Nakato, and Okuhara (1997) investigated the hydrolysis of esters, including 2-nitrophenyl acetate, in the presence of solid acids, providing a perspective on the catalytic potential of related compounds (Kimura, Nakato, & Okuhara, 1997).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS)

properties

IUPAC Name

ethyl 2-(5-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRVKTYSBXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697511
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

CAS RN

870274-21-8
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.